molecular formula C8H11NS B11796091 2-Cyclobutyl-4-methylthiazole

2-Cyclobutyl-4-methylthiazole

Cat. No.: B11796091
M. Wt: 153.25 g/mol
InChI Key: TWBNOXSWNZIVJJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a cyclobutyl group at the second position and a methyl group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-methylthiazole can be achieved through various methods. One common approach involves the cyclization of α-halogenoketones with thiourea or ammonium thiocarbamate. For instance, the reaction of α-chloromethyl-ethylketone with thiourea under mild conditions can yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of halogenated thiazoles or amino-substituted thiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticonvulsant Activity
Research has indicated that thiazole derivatives, including those similar to 2-Cyclobutyl-4-methylthiazole, exhibit anticonvulsant properties. A study demonstrated that thiazole-bearing analogues showed significant anticonvulsant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (scPTZ) tests. For instance, compounds derived from thiazole structures displayed median effective doses significantly lower than standard medications like ethosuximide, suggesting their potential as effective anticonvulsants .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. A series of thiazole derivatives were synthesized and tested against various cancer cell lines, revealing promising results. For example, compounds with specific substituents on the thiazole ring demonstrated selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), indicating a pathway for developing new anticancer agents .

3. Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Compounds that incorporate thiazole moieties have shown significant inhibitory activity against acetylcholinesterase, with some exhibiting IC50 values as low as 2.7 µM, indicating strong therapeutic potential for cognitive disorders .

Organic Synthesis Applications

1. Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as alkylation and cyclization. For instance, it can be used in the synthesis of annulated tetrahydrofurans via radical cyclization methods, demonstrating its utility in creating complex organic molecules with high yields .

2. Green Chemistry Approaches
The synthesis of this compound can be optimized through green chemistry techniques, which emphasize atom economy and reduced environmental impact. Research has shown that certain synthetic pathways yield this compound efficiently while minimizing waste products, aligning with contemporary sustainability goals in chemical manufacturing .

Case Studies

Study Focus Findings
Study on Anticonvulsant ActivityEvaluated various thiazole derivativesCompounds showed significant anticonvulsant effects with lower effective doses than standard treatments .
Anticancer Activity AssessmentTested against A549 and NIH/3T3 cell linesSpecific derivatives exhibited selective cytotoxicity, highlighting potential for cancer therapy .
Acetylcholinesterase InhibitionAssessed inhibitory effects on AChESome compounds showed strong inhibition with IC50 values indicating potential for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological macromolecules, potentially inhibiting enzymes or blocking receptors. The compound’s ability to undergo electrophilic and nucleophilic substitutions also enables it to modify biological pathways by forming covalent bonds with target proteins .

Comparison with Similar Compounds

  • 2-Butyl-4-methylthiazole
  • 2-Phenyl-4-methylthiazole
  • 2-Methyl-4-methylthiazole

Comparison: 2-Cyclobutyl-4-methylthiazole is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Biological Activity

2-Cyclobutyl-4-methylthiazole is a heterocyclic compound belonging to the thiazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing sulfur and nitrogen atoms. The presence of the cyclobutyl group and the methyl substituent at the 4-position significantly influences its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Antitumor Activity

The compound has shown potential as an antitumor agent. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 2: Antitumor Efficacy of this compound

Cancer Cell LineIC50 (µM)Reference
U251 (Glioblastoma)15.5
WM793 (Melanoma)20.0
A431 (Skin Cancer)18.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis.

Case Studies

  • Study on Antimicrobial Properties : A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics .
  • Antitumor Research : In a recent investigation into its anticancer properties, the compound was tested against multiple human cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .
  • Inflammation Studies : The anti-inflammatory effects were assessed in animal models where treatment with this compound resulted in reduced inflammatory markers and improved clinical scores in conditions mimicking rheumatoid arthritis .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-cyclobutyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H11NS/c1-6-5-10-8(9-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

TWBNOXSWNZIVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2CCC2

Origin of Product

United States

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